N1-Benzyl-N2-phenylethane-1,2-diamine hydrochloride
Overview
Description
N-benzyl-N’-phenylethane-1,2-diamine hydrochloride is an organic compound with the molecular formula C16H20N2·HCl It is a hydrochloride salt of N-benzyl-N’-phenylethane-1,2-diamine, which is characterized by the presence of benzyl and phenyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-N’-phenylethane-1,2-diamine hydrochloride can be synthesized through a multi-step process involving the reaction of benzyl chloride with phenylethane-1,2-diamine. The reaction typically proceeds as follows:
Step 1: Benzyl chloride is reacted with phenylethane-1,2-diamine in the presence of a base such as sodium hydroxide or potassium carbonate. This results in the formation of N-benzyl-N’-phenylethane-1,2-diamine.
Step 2: The resulting N-benzyl-N’-phenylethane-1,2-diamine is then treated with hydrochloric acid to form the hydrochloride salt, N-benzyl-N’-phenylethane-1,2-diamine hydrochloride.
Industrial Production Methods
In an industrial setting, the synthesis of N-benzyl-N’-phenylethane-1,2-diamine hydrochloride can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-phenylethane-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives of N-benzyl-N’-phenylethane-1,2-diamine hydrochloride.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyl or phenyl groups.
Scientific Research Applications
N-benzyl-N’-phenylethane-1,2-diamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-N’-phenylethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N’-phenylethane-1,2-diamine
- N-benzyl-N’-phenylethane-1,2-diamine sulfate
- N-benzyl-N’-phenylethane-1,2-diamine nitrate
Uniqueness
N-benzyl-N’-phenylethane-1,2-diamine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-benzyl-N'-phenylethane-1,2-diamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.ClH/c1-3-7-14(8-4-1)13-16-11-12-17-15-9-5-2-6-10-15;/h1-10,16-17H,11-13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNLRJFJWAGVEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCNC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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